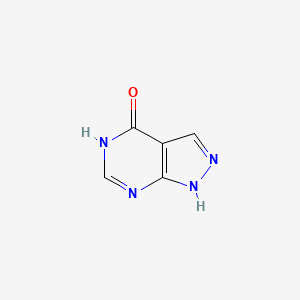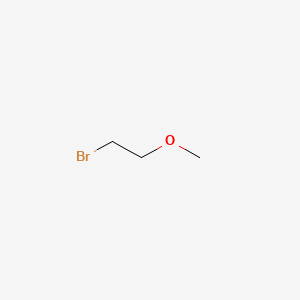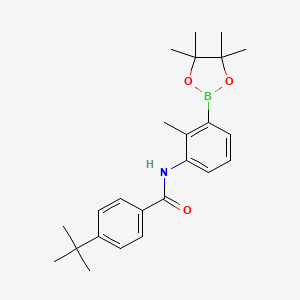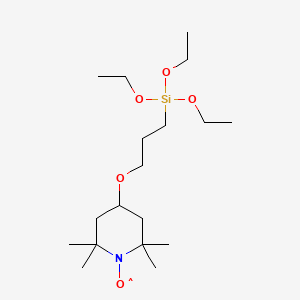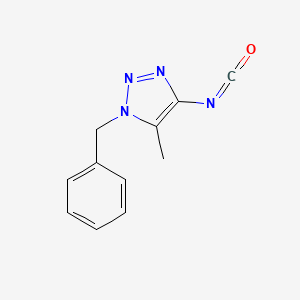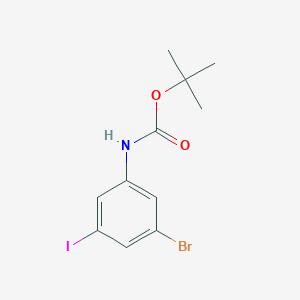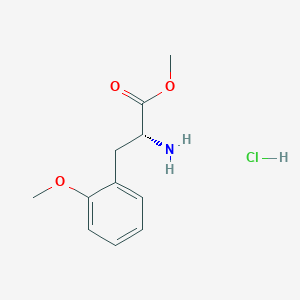
Methyl (2R)-2-amino-3-(2-methoxyphenyl)propanoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl (2R)-2-amino-3-(2-methoxyphenyl)propanoate hydrochloride” is a chemical compound with the formula C11H16ClNO3 . It contains a total of 33 bonds, including 16 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic ester, and 1 aromatic ether .
Molecular Structure Analysis
The molecular structure of “Methyl (2R)-2-amino-3-(2-methoxyphenyl)propanoate hydrochloride” includes a methoxyphenyl group attached to a propanoate group, which is further connected to a methyl group . The compound has a high degree of rotational freedom due to its 6 rotatable bonds .Physical And Chemical Properties Analysis
“Methyl (2R)-2-amino-3-(2-methoxyphenyl)propanoate hydrochloride” has a molecular weight of 245.7 g/mol . It has a high GI absorption and is BBB permeant . The compound is soluble, with a solubility of 1.55 mg/ml or 0.00632 mol/l .Aplicaciones Científicas De Investigación
Biodiesel Production
“Methyl (2R)-2-amino-3-(2-methoxyphenyl)propanoate hydrochloride” is used as a biodiesel . Biodiesel is a renewable fuel source that can be synthesized by reacting caproic acid with a hydroxyl group .
Production of Glycol Ethers
This compound is used for the production of glycol ethers . Glycol ethers are solvents used in a wide variety of applications, including paints, inks, and cleaning products.
Preparation of Dextran Sulfate
“Methyl (2R)-2-amino-3-(2-methoxyphenyl)propanoate hydrochloride” is used in the preparation of dextran sulfate . Dextran sulfate is a compound with anti-inflammatory and analgesic properties .
Component in Phorbol Esters
This compound is used as a component in phorbol esters . Phorbol esters are used in chemical biology and cytosolic calcium assay experiments .
Inhibition of Prostate Cancer Cells
“Methyl (2R)-2-amino-3-(2-methoxyphenyl)propanoate hydrochloride” has been shown to inhibit prostate cancer cells . This suggests that it may be effective against other types of cancer cells as well .
Suzuki–Miyaura Coupling
Although not directly mentioned in the search results, compounds similar to “Methyl (2R)-2-amino-3-(2-methoxyphenyl)propanoate hydrochloride” are often used in Suzuki–Miyaura coupling . This is a type of carbon–carbon bond forming reaction that is widely applied in organic chemistry .
Safety and Hazards
Mecanismo De Acción
Target of Action
Methyl (2R)-2-amino-3-(2-methoxyphenyl)propanoate hydrochloride is primarily used as a component in phorbol esters . Phorbol esters are known to have a wide range of biological activities, including the ability to act as tumor promoters. They exert their effects by binding to and activating protein kinase C (PKC), a family of proteins that play crucial roles in several signal transduction pathways .
Mode of Action
This compound interacts with its targets, the PKC proteins, by mimicking diacylglycerol (DAG), a physiological activator of PKC . Upon binding, it induces a conformational change in the PKC proteins, leading to their activation . The activated PKC can then phosphorylate a wide range of target proteins, leading to the modulation of their activity and thus affecting various cellular functions .
Biochemical Pathways
The activation of PKC by Methyl (2R)-2-amino-3-(2-methoxyphenyl)propanoate hydrochloride can affect multiple biochemical pathways. These include the regulation of cell cycle progression, apoptosis, differentiation, and transcription . The exact downstream effects depend on the specific isoform of PKC that is activated and the cellular context .
Result of Action
The activation of PKC by Methyl (2R)-2-amino-3-(2-methoxyphenyl)propanoate hydrochloride can lead to various molecular and cellular effects. For instance, it has been shown to inhibit prostate cancer cells, suggesting that it may be effective against other types of cancer cells as well .
Propiedades
IUPAC Name |
methyl (2R)-2-amino-3-(2-methoxyphenyl)propanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3.ClH/c1-14-10-6-4-3-5-8(10)7-9(12)11(13)15-2;/h3-6,9H,7,12H2,1-2H3;1H/t9-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCHQOUOAAAKWQL-SBSPUUFOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(C(=O)OC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C[C@H](C(=O)OC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2R)-2-amino-3-(2-methoxyphenyl)propanoate hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[2-[2-[1-Bis(3,5-dimethylphenyl)phosphanylethyl]cyclopentyl]phenyl]-bis(3,5-dimethylphenyl)phosphane;cyclopentane;iron](/img/structure/B6594037.png)
